molecular formula C11H24Cl2N2O B15290949 4-Methoxy-1,3'-bipiperidine dihydrochloride

4-Methoxy-1,3'-bipiperidine dihydrochloride

Katalognummer: B15290949
Molekulargewicht: 271.22 g/mol
InChI-Schlüssel: FJZFYTAMRRNYQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1,3'-bipiperidine dihydrochloride is a bicyclic amine derivative featuring two piperidine rings connected at the 1- and 3'-positions, with a methoxy (-OCH₃) substituent on the 4-position of one ring. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The methoxy group likely increases polarity compared to alkyl substituents, influencing solubility and reactivity .

Eigenschaften

Molekularformel

C11H24Cl2N2O

Molekulargewicht

271.22 g/mol

IUPAC-Name

4-methoxy-1-piperidin-3-ylpiperidine;dihydrochloride

InChI

InChI=1S/C11H22N2O.2ClH/c1-14-11-4-7-13(8-5-11)10-3-2-6-12-9-10;;/h10-12H,2-9H2,1H3;2*1H

InChI-Schlüssel

FJZFYTAMRRNYQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1CCN(CC1)C2CCCNC2.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves the reaction of 4-methoxypiperidine with 1,3’-bipiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-1,3’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1,3’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 4-formyl-1,3’-bipiperidine dihydrochloride.

    Reduction: Formation of 1,3’-bipiperidine dihydrochloride.

    Substitution: Formation of various substituted bipiperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1,3’-bipiperidine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-1,3'-bipiperidine Dihydrochloride

  • Molecular Formula : C₁₁H₂₂N₂·2HCl (inferred from ).
  • Molecular Weight : ~280–300 g/mol.
  • Substituent : Methyl (-CH₃) at the 4-position.
  • Used in medicinal chemistry for scaffold modification .

1-Methyl-4,4'-bipiperidine Dihydrochloride

  • Molecular Formula : C₁₁H₂₂N₂·2HCl.
  • Substituent : Methyl at the 1-position.
  • Properties : Positional isomerism alters steric effects and binding affinity in receptor interactions. Demonstrated in combinatorial chemistry libraries for drug discovery .

Piperidine Derivatives with Varied Substituents

4-Methylpiperidine Hydrochloride

  • Molecular Formula : C₆H₁₃N·HCl.
  • Molecular Weight : 135.6 g/mol ().
  • Substituent : Methyl at the 4-position.
  • Properties : Simpler structure with higher basicity (pKa ~10.5 for piperidine derivatives). Used as a building block in organic synthesis .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl.
  • Molecular Weight : 303.83 g/mol ().
  • Substituent : Bulky diphenylmethoxy group.
  • Properties : White solid with a melting point of 200–207°C. Lower water solubility due to hydrophobic substituents; requires stringent safety protocols (e.g., ventilation, PPE) .

Bipiperidine-Containing Pharmaceuticals

Irinotecan Hydrochloride Related Compounds

  • Examples: USP Irinotecan Related Compound C and D ().
  • Structure : Complex bipiperidine-carbamoyloxy derivatives.
  • Properties : High molecular weights (609–677 g/mol) with dihydrochloride or trihydrate forms. Used as chemotherapeutic agents, highlighting the pharmacological relevance of bipiperidine scaffolds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
4-Methoxy-1,3'-bipiperidine dihydrochloride* C₁₁H₂₂N₂O·2HCl ~300–320 Methoxy (-OCH₃) High polarity, enhanced aqueous solubility
4-Methyl-1,3'-bipiperidine dihydrochloride C₁₁H₂₂N₂·2HCl ~280–300 Methyl (-CH₃) Moderate solubility, lipid permeability
4-Methylpiperidine hydrochloride C₆H₁₃N·HCl 135.6 Methyl (-CH₃) High basicity, synthetic intermediate
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Low solubility, MP 200–207°C

*Inferred properties based on structural analogs.

Research Findings and Implications

  • Substituent Effects : Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl, improving solubility for drug delivery .
  • Salt Forms : Dihydrochloride salts mitigate the low solubility of bipiperidine bases, critical for bioavailability in pharmaceuticals .
  • Safety Profile : Acute toxicity and delayed effects (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) necessitate rigorous handling protocols, including PPE and engineering controls .
  • Pharmacological Potential: Bipiperidine scaffolds are prevalent in anticancer agents (e.g., Irinotecan derivatives), suggesting 4-Methoxy-1,3'-bipiperidine dihydrochloride could serve as a novel therapeutic precursor .

Biologische Aktivität

4-Methoxy-1,3'-bipiperidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

4-Methoxy-1,3'-bipiperidine dihydrochloride exhibits a range of biological activities, primarily through its interactions with various molecular targets. The compound has been studied for its potential applications in treating infectious diseases, particularly those caused by Mycobacterium tuberculosis.

The biological activity of 4-Methoxy-1,3'-bipiperidine dihydrochloride is largely attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator of these targets, modulating their activity and influencing biochemical pathways. For instance, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Methoxy-1,3'-bipiperidine dihydrochloride is essential for optimizing its biological activity. A series of analogs were synthesized and tested for their efficacy against M. tuberculosis. The results indicated that modifications at specific positions on the bipiperidine structure could enhance antibacterial activity while improving physicochemical properties.

CompoundModificationMIC (µM)Notes
4PP-1Initial hit6.3Base compound
4PP-2p-tert-butyl at 4-position2.0Improved activity
4PP-3Similar to 4PP-26.8Comparable to initial hit
4PP-5Sulfonamide linkage-Loss of activity
4PP-43Aliphatic substitution5.9Retained activity

The table above summarizes key findings from SAR studies, highlighting how specific changes can significantly affect the compound's potency against M. tuberculosis.

Anti-Tubercular Activity

A notable study conducted high-throughput screening against a library of compounds to identify new anti-tubercular agents. Among the identified compounds, several derivatives of bipiperidine, including 4-Methoxy-1,3'-bipiperidine dihydrochloride, demonstrated promising activity against drug-resistant strains of M. tuberculosis. The study emphasized the importance of targeting MmpL3 as a viable strategy for developing new anti-tubercular therapies .

Cytotoxicity Studies

In addition to antibacterial properties, research has indicated that derivatives of bipiperidine compounds exhibit cytotoxic effects on various cancer cell lines. For example, modifications leading to enhanced lipophilicity resulted in increased cytotoxicity against glioblastoma cells, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-1,3'-bipiperidine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between methoxy-substituted aryl/heterocyclic precursors and bipiperidine scaffolds. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

  • Catalyst Use : Palladium-based catalysts for cross-coupling reactions improve regioselectivity .

  • Temperature Control : Moderate temperatures (60–80°C) balance reaction speed and byproduct suppression .

  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

    Key Synthesis Parameters Example Values
    SolventDMF, Acetonitrile
    Reaction Temperature60–80°C
    CatalystPd(OAc)₂
    Purification MethodColumn Chromatography

Q. How should researchers characterize the purity and structural integrity of 4-Methoxy-1,3'-bipiperidine dihydrochloride?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC/UPLC : Quantify purity (>98%) and detect impurities .
  • NMR Spectroscopy : Confirm methoxy group placement (δ 3.2–3.5 ppm for –OCH₃) and bipiperidine backbone .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion) .
  • X-ray Diffraction (if crystalline) : Resolve stereochemistry .

Q. What are the key stability considerations for storing and handling 4-Methoxy-1,3'-bipiperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and interaction mechanisms of 4-Methoxy-1,3'-bipiperidine dihydrochloride with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger .

  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

    Computational Parameters Tools/Software
    Docking SoftwareAutoDock Vina, Schrödinger
    Simulation Timeframe100 ns
    Quantum Chemical MethodDFT (B3LYP/6-31G*)

Q. What strategies can resolve contradictions between in vitro and in vivo pharmacological data for 4-Methoxy-1,3'-bipiperidine dihydrochloride derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Dose-Response Studies : Adjust dosing regimens to account for species-specific differences in CYP450 metabolism .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of 4-Methoxy-1,3'-bipiperidine dihydrochloride analogs?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify methoxy position, piperidine N-substituents, or halogenation .

  • In Silico QSAR Models : Train models on datasets of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area) .

  • Iterative Testing : Cycle between synthesis, in vitro assays (e.g., enzyme inhibition), and model refinement .

    SAR Optimization Steps Example Assays
    Initial ScreeningEnzyme inhibition (IC₅₀)
    Selectivity ProfilingKinase panel screening
    Toxicity AssessmentHEK293 cell viability assay

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.